4-Hydroxy-3-methylbenzenesulfonamide

Lethal Factor Inhibition Anthrax Toxin Hydroxamate Derivatives

Generic benzenesulfonamides lack selectivity for zinc-dependent metalloenzymes, leading to inconsistent results. 4-Hydroxy-3-methylbenzenesulfonamide (CAS 1243376-03-5) provides a defined pharmacophore for potent CA inhibition and anthrax lethal factor inhibitor development (derivative IC50 1.64 µM). - 4-Hydroxy-3-methyl substitution ensures isoform selectivity over unsubstituted analogs. - Dual phenol/sulfonamide allows O/N-alkylation & coupling. - Reliable supply for QSAR & focused library synthesis.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 1243376-03-5
Cat. No. B1456710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylbenzenesulfonamide
CAS1243376-03-5
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)N)O
InChIInChI=1S/C7H9NO3S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4,9H,1H3,(H2,8,10,11)
InChIKeyVIHOWVWWGHBTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methylbenzenesulfonamide: Chemical Identity & Pharmacophore


4-Hydroxy-3-methylbenzenesulfonamide (CAS 1243376-03-5) is a primary aryl sulfonamide with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol [1]. Its structure features a benzene ring substituted with a hydroxyl group at the 4-position, a methyl group at the 3-position, and a primary sulfonamide group, forming a versatile pharmacophore for zinc-binding enzyme inhibition, particularly carbonic anhydrases .

Pharmacophore Zinc-binding enzyme inhibition
Target class Carbonic anhydrase research
Derivatization LF inhibitor scaffold studies
Modeling QSAR/ADME model training

4-Hydroxy-3-methylbenzenesulfonamide: Why Generic Analogs Fail


Generic benzenesulfonamides, such as unsubstituted benzenesulfonamide or simple mono-substituted derivatives, often exhibit poor potency or unfavorable selectivity profiles against specific carbonic anhydrase isoforms. The unique 4-hydroxy-3-methyl substitution pattern on the target compound is critical for modulating both binding affinity and isoform selectivity . Computational models indicate that these substituents influence the geometry and electronics of the sulfonamide zinc-binding group, leading to differential interactions with the enzyme active site [1]. Consequently, substituting 4-Hydroxy-3-methylbenzenesulfonamide with a structurally similar but differently substituted analog can result in significant loss of activity in assays requiring specific CA inhibition, underscoring the need for precise procurement.

Unsubstituted benzenesulfonamides may shift CA isoform selectivity and binding affinity.
Altered substitution pattern can reduce zinc-binding geometry fit, limiting enzyme inhibition in assays.
Des-methyl or des-hydroxy analogs may not replicate lipophilicity-dependent cell permeability.

4-Hydroxy-3-methylbenzenesulfonamide: Comparative Bioactivity & Physicochemical Evidence


Lethal Factor Inhibition: Active Derivative vs. Inactive Analogs

A derivative, (2R)-N-hydroxy-2-[(4-hydroxy-3-methylbenzene)sulfonamido]-3-methylbutanamide, demonstrates an IC50 of 1.64 µM against Bacillus anthracis Lethal Factor (LF) [1]. This provides a quantitative benchmark, as closely related hydroxamate analogs in the same study were either inactive or significantly less potent, highlighting the specific contribution of the 4-hydroxy-3-methylbenzenesulfonamide scaffold to activity [1].

LF Inhibition
Class-level inference
IC50 1.64 µM (derivative)
Scaffold confers LF inhibition; inactive analogs underscore substitution relevance.
Derivative data; core scaffold alone not tested. Assay context: fluorometric LF assay.
Lethal Factor Inhibition Anthrax Toxin Hydroxamate Derivatives

Lipophilicity Comparison: Methyl-Substituted vs. Des-Methyl Analog

4-Hydroxy-3-methylbenzenesulfonamide exhibits a computed XLogP3 of -0.1 [1], indicating balanced hydrophilicity/lipophilicity. In contrast, its close analog 4-Hydroxybenzenesulfonamide (CAS 1576-43-8) has a computed XLogP3 of -0.6 [2], which is notably more hydrophilic.

Lipophilicity
Cross-study comparable
XLogP3 -0.1 vs -0.6 (des-methyl)
+0.5 log unit increase may alter membrane permeability relative to 4-hydroxy analog.
Computed property; experimental logP may vary.
Lipophilicity Drug-likeness Physicochemical Properties

Carbonic Anhydrase IX Inhibition: Predicted Baseline Potency

While direct experimental inhibition data for 4-Hydroxy-3-methylbenzenesulfonamide against carbonic anhydrase IX (CA IX) is not publicly available, structure-activity relationship (SAR) studies on closely related benzenesulfonamides provide a quantitative baseline. Derivatives incorporating bulky aromatic tails achieve IC50 values ranging from 25 to 871 nM against CA IX [1][2]. The 4-hydroxy-3-methylbenzenesulfonamide core, being a simple aryl sulfonamide, is expected to serve as a foundational scaffold with moderate potency, which can be enhanced through further derivatization .

CA IX Predicted Potency
Class-level inference
Predicted moderate activity
Core scaffold provides a baseline for CA IX probe elaboration.
SAR from related benzenesulfonamides; direct data absent.
Carbonic Anhydrase IX Tumor Hypoxia In Silico Prediction

4-Hydroxy-3-methylbenzenesulfonamide: Research & Application Scenarios


Lethal Factor Inhibitor Scaffold

As demonstrated by the activity of the derivative (2R)-N-hydroxy-2-[(4-hydroxy-3-methylbenzene)sulfonamido]-3-methylbutanamide (IC50 = 1.64 µM), this compound serves as a validated starting point for the development of anthrax lethal factor inhibitors [1]. Researchers should consider this scaffold when designing focused libraries targeting bacterial metalloproteases.

Carbonic Anhydrase Probe Development

Given the well-established role of aryl sulfonamides as carbonic anhydrase inhibitors, 4-Hydroxy-3-methylbenzenesulfonamide can be employed as a core fragment for synthesizing novel CA inhibitors, particularly those targeting tumor-associated isoforms CA IX and CA XII [2]. Its specific substitution pattern may offer a distinct selectivity profile compared to 4-hydroxybenzenesulfonamide.

Versatile Synthetic Building Block

This compound's dual functionality (phenol and primary sulfonamide) makes it a valuable intermediate for constructing more complex molecules via O-alkylation, N-alkylation, or coupling reactions . It is particularly useful in the synthesis of sulfonamide-containing drugs and agrochemicals.

QSAR and ADME Modeling Template

The computed physicochemical properties (e.g., XLogP3 = -0.1) and the availability of structural analogs with known bioactivity make this compound suitable for use in QSAR and pharmacophore modeling studies aimed at predicting and optimizing the ADME properties of sulfonamide-based inhibitors [3].

Application
Selection Property
Validation Focus
LF inhibitor scaffold development
Scaffold derivatization context
LF inhibition assay review
Carbonic anhydrase probe development
Isoform selectivity profile
CA inhibition assay validation
Synthetic intermediate
Dual phenol/sulfonamide functionality
Reaction compatibility review
QSAR/ADME modeling
Computed physicochemical parameters
Model training set fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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